REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH:13][CH2:14]C(CO)O.C([O-])(=O)C.[Pb+2].C([O-])(=O)C.C1(=O)OCCC1>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]>[CH:9]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]2[C:14]([O:11][C:1](=[O:12])[C:2]=2[CH:10]=1)=[O:13] |f:2.3.4,6.7.8.9.10|
|
Name
|
polyester
|
Quantity
|
275 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0.38 mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
glycol
|
Quantity
|
0.72 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Name
|
22
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 150° C
|
Type
|
CUSTOM
|
Details
|
After a final condensation for from 4 to 6 hours at from 200° to 220° C., 2724 g of a clear, pale reddish brown, brittle, solid resin
|
Duration
|
5 (± 1) h
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |